5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the iodination of a benzoic acid derivative. The synthetic route may include the following steps:
Iodination: Introduction of an iodine atom to the benzoic acid derivative.
Coupling Reaction: The naphthalene moiety is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling.
Carbamothioylation: Introduction of the carbamothioyl group to the molecule.
Methoxylation: Addition of the methoxy group to the naphthalene ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the naphthalene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid include:
These compounds share structural similarities but differ in their functional groups and overall molecular structure. The unique combination of the iodine atom, methoxy group, and naphthalene moiety in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.
Properties
CAS No. |
531515-30-7 |
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Molecular Formula |
C20H15IN2O4S |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
5-iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H15IN2O4S/c1-27-17-9-12-5-3-2-4-11(12)8-15(17)18(24)23-20(28)22-16-7-6-13(21)10-14(16)19(25)26/h2-10H,1H3,(H,25,26)(H2,22,23,24,28) |
InChI Key |
FTHCTPQEDNIKFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O |
Origin of Product |
United States |
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